molecular formula C18H23N3O4S2 B2766151 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 1797872-62-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No.: B2766151
CAS No.: 1797872-62-8
M. Wt: 409.52
InChI Key: GZIUMARYAXRRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a synthetic compound characterized by a quinoline core linked to a piperidine ring via a sulfonamide group. The piperidine moiety is further substituted with a cyclopropylsulfonyl group, which enhances its steric and electronic properties.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c22-26(23,17-5-1-3-15-4-2-10-19-18(15)17)20-13-14-8-11-21(12-9-14)27(24,25)16-6-7-16/h1-5,10,14,16,20H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIUMARYAXRRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinoline structure, which is known for its biological activity. The sulfonamide group enhances its pharmacological properties, making it a candidate for drug development. The molecular formula is C20H27N3O5S2C_{20}H_{27}N_3O_5S_2, indicating the presence of multiple functional groups that contribute to its bioactivity.

Anticancer Activity

2.1 Mechanism of Action

Research has shown that quinoline derivatives, including N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide, can act as inhibitors of specific enzymes involved in cancer metabolism. Notably, they have been identified as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), which plays a critical role in cancer cell proliferation and survival .

2.2 Case Studies

A study evaluated the compound's cytotoxic effects on various cancer cell lines, including:

  • Amelanotic melanoma (C32)
  • Melanotic melanoma (COLO829)
  • Triple-negative breast cancer (MDA-MB-231)
  • Glioblastoma multiforme (U87-MG)
  • Lung cancer (A549)

The results indicated significant anti-proliferative effects, particularly against A549 cells, with a notable reduction in cell viability observed at concentrations ranging from 0.1 µg/mL to 200 µg/mL .

Enzyme Inhibition

3.1 Target Enzymes

The compound has been investigated for its inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells . By inhibiting these enzymes, the compound may slow down or halt tumor progression.

3.2 Research Findings

In vitro studies demonstrated that this compound effectively inhibited CDK activity, leading to reduced proliferation of cancer cells. The structure–activity relationship analysis suggested that modifications to the quinoline structure could enhance inhibitory potency against CDKs .

Pharmacological Potential

4.1 Broader Applications

Beyond oncology, compounds with similar structures have shown promise in treating other conditions such as malaria and bacterial infections due to their ability to interact with various biological targets. The sulfonamide moiety is particularly noted for its antibacterial properties and potential use in enzyme inhibition related to metabolic disorders .

4.2 Future Directions

The ongoing research focuses on optimizing the chemical structure of this compound to enhance its efficacy and reduce potential side effects. Further preclinical and clinical studies are necessary to establish its safety profile and therapeutic window.

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetObserved EffectReference
AnticancerA549 (Lung Cancer)Significant reduction in viability
Enzyme InhibitionCyclin-dependent kinasesInhibition observed
AntibacterialVarious bacterial strainsPotential antibacterial activity

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (CAS 1260075-17-9)

  • Structural Differences :
    • The piperidine ring in the target compound is replaced by a piperazine ring in this analog.
    • The cyclopropylsulfonyl group is substituted with a cyclopropylmethyl moiety.
  • Synthesis :
    • The analog is synthesized via a multi-step route involving N,N-dimethylacetamide-mediated coupling and subsequent salt formation (e.g., phosphate, hydrochloride). In contrast, the target compound’s synthesis likely involves direct sulfonylation of the piperidine nitrogen .
  • Physicochemical Properties :
    • The analog’s molecular weight (unreported in evidence) is expected to be higher due to the piperazine ring and additional carbonyl group.
    • XRPD and thermal analyses confirm its crystallinity, whereas the target compound’s solid-state properties remain unspecified .

Spiro[piperidine-4,2'-quinoline] Derivatives ()

  • Structural Differences: These compounds feature a spiro-fused piperidine-quinoline system, creating a rigid scaffold. The target compound has a linear (piperidin-4-yl)methyl linker, allowing greater conformational flexibility. The spiro derivatives lack the cyclopropylsulfonyl group, instead incorporating acyl or benzyl substituents.
  • Synthesis :
    • Spiro compounds are synthesized via acylation of 1-benzyl-4-piperidone precursors, achieving yields >80%. The target compound’s synthesis may require sulfonylation under milder conditions due to the sensitivity of the cyclopropyl group .
  • Characterization :
    • Spiro derivatives were analyzed via IR and GC-MS, with molecular ions showing low intensity (0.5–8.0%). Modern techniques like LC-MS or NMR would likely be employed for the target compound to improve sensitivity .

Fentanyl Analogs (Evidences 3–4)

  • Structural Differences: Fentanyl derivatives (e.g., 4’-methyl acetyl fentanyl) retain the piperidine core but substitute sulfonamide with amide or propionamide groups. Aromatic substituents (e.g., fluorophenyl, phenethyl) dominate in fentanyls, unlike the quinoline and cyclopropylsulfonyl groups in the target compound.
  • Biological Activity: Fentanyls are μ-opioid receptor agonists, while the target compound’s sulfonamide-quinoline structure suggests divergent targets, such as enzymes (e.g., carbonic anhydrase) or kinase inhibitors .

Goxalapladib ()

  • Structural Differences: Goxalapladib features a 1,8-naphthyridine core and a trifluoromethyl biphenyl group, contrasting with the quinoline and cyclopropylsulfonyl motifs in the target compound. Both share a piperidine ring but differ in substituent complexity.
  • Therapeutic Application: Goxalapladib is an atherosclerosis therapeutic, highlighting how structural variations (e.g., naphthyridine vs. quinoline) dictate target specificity .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield Therapeutic Area
Target Compound Quinoline-sulfonamide Cyclopropylsulfonyl-piperidine Not reported Not reported Undisclosed
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Quinoline-sulfonamide Cyclopropylmethyl-piperazine ~550 (estimated) High (multi-step) Undisclosed
Spiro[piperidine-4,2'-quinoline] derivatives Spiro-piperidine-quinoline Acyl/benzyl ~300–400 >80% Undisclosed
4’-Methyl acetyl fentanyl Piperidine-amide 4-Methylphenethyl, acetyl ~350 Not reported Analgesic (opioid)
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl 718.80 Not reported Atherosclerosis

Key Research Findings

  • Sulfonamide vs.
  • Cyclopropylsulfonyl Group : This substituent may confer metabolic stability over cyclopropylmethyl or benzyl groups due to reduced susceptibility to oxidative degradation .
  • Synthetic Complexity : The target compound’s synthesis likely requires specialized sulfonylation conditions to preserve the cyclopropyl ring, contrasting with straightforward acylation in spiro derivatives .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound combines a quinoline core with sulfonamide and piperidine functionalities, which may contribute to various biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula for this compound is C20H27N3O5S2C_{20}H_{27}N_{3}O_{5}S_{2}, with a molecular weight of 453.6 g/mol. The presence of the cyclopropylsulfonyl group enhances lipophilicity, potentially improving binding interactions with biological targets .

PropertyValue
Molecular FormulaC20H27N3O5S2C_{20}H_{27}N_{3}O_{5}S_{2}
Molecular Weight453.6 g/mol
Structural FeaturesQuinoline core, sulfonamide, piperidine ring

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The sulfonamide group is known for its broad-spectrum antibacterial activity, which is enhanced by the structural modifications present in this compound.

Anticancer Activity

Research has demonstrated that compounds within the quinoline class possess anticancer properties. In vitro studies have tested various derivatives against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma), and C-32 (amelanotic melanoma) . Notably, certain derivatives showed IC50 values comparable to standard chemotherapeutics like cisplatin and doxorubicin, indicating their potential as effective anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest alterations in the expression of apoptosis-related proteins (e.g., BCL-2, BAX), leading to increased cancer cell death .
  • Antibacterial Mechanisms : The sulfonamide moiety interferes with bacterial folate synthesis, crucial for DNA synthesis and cell division.

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the growth of cancer cells while exhibiting minimal toxicity towards normal human dermal fibroblasts (HFF-1), demonstrating a promising therapeutic index .

Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of similar quinoline derivatives against MRSA and other resistant strains. The results highlighted that specific modifications in the quinoline structure enhanced antibacterial activity, with some derivatives exhibiting MIC values lower than traditional antibiotics .

Q & A

Q. Critical parameters :

StepSolventTemperature (°C)Reaction Time (h)Yield (%)
SulfonationDCM0–5460–70
Cyclopropylsulfonyl additionDMF801275–85
Final couplingTHFRT2450–60

What analytical techniques are most effective for confirming the crystallinity and purity of this compound?

Answer:

  • X-ray Powder Diffraction (XRPD) : Identifies crystalline phases by comparing experimental patterns to simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition above 250°C) and detects solvent residues .
  • Differential Scanning Calorimetry (DSC) : Measures melting points and polymorphic transitions (e.g., sharp endothermic peaks at 180–200°C) .
  • HPLC-MS : Validates purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ at m/z 420.1) .

How can researchers evaluate the biological activity of this compound against potential therapeutic targets?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., IC₅₀ values in µM range) .
  • Receptor binding studies : Use surface plasmon resonance (SPR) or competitive binding assays with labeled ligands (e.g., Kd determination) .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) or antimicrobial activity via MIC determination .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

Answer (Advanced):

  • Substituent variation : Modify the cyclopropylsulfonyl group (e.g., replace with phenylsulfonyl or methylsulfonyl) to assess steric/electronic effects .
  • Scaffold hopping : Replace quinoline with isoquinoline or naphthyridine cores to probe π-π stacking interactions .
  • Bioisosteric replacement : Substitute sulfonamide with carbamate or urea groups to optimize solubility and binding affinity .

Q. Example SAR data :

DerivativeR GroupIC₅₀ (µM)LogP
ParentCyclopropylsulfonyl0.82.1
Analog 1Phenylsulfonyl1.52.8
Analog 2Methylsulfonyl2.31.7

How can mechanistic studies elucidate the compound’s mode of action in disease pathways?

Answer (Advanced):

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina .
  • Kinase profiling panels : Screen against 100+ kinases to identify off-target effects (e.g., DiscoverX KINOMEscan) .
  • Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

What protocols ensure stability during long-term storage and under physiological conditions?

Answer:

  • Storage : Lyophilize and store at –20°C under argon to prevent hydrolysis of the sulfonamide group .
  • Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Solubility optimization : Prepare hydrochloride salts (e.g., 1:1 molar ratio with HCl in ethanol) to enhance aqueous solubility .

How can researchers design in vivo pharmacokinetic studies for this compound?

Answer (Advanced):

  • ADME profiling :
    • Absorption : Measure oral bioavailability in rodent models using LC-MS/MS plasma analysis .
    • Metabolism : Identify Phase I/II metabolites via liver microsome incubations .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.